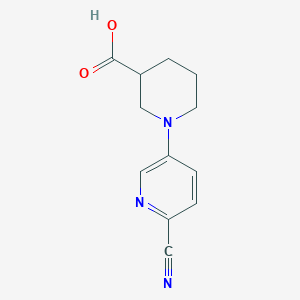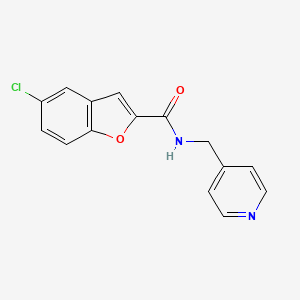
ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate, also known as EPPEC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to a class of compounds known as piperidine derivatives, which have been shown to possess a wide range of biological activities. In
作用機序
The mechanism of action of ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in pain and inflammation.
Biochemical and Physiological Effects:
ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of many diseases. ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has also been shown to have analgesic properties, which make it a promising candidate for the treatment of pain. Additionally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has been shown to have anti-cancer properties, which make it a promising candidate for the treatment of cancer.
実験室実験の利点と制限
Ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a convenient compound for research. Additionally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has shown promising results in various in vitro and in vivo studies, which make it a promising candidate for further research. However, there are some limitations to the use of ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has not been extensively studied in humans, which makes it difficult to draw conclusions about its safety and efficacy.
将来の方向性
There are several future directions for research on ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate. One area of research is to further elucidate its mechanism of action, which will help to design experiments to test its efficacy. Another area of research is to study its safety and efficacy in humans, which will help to determine its potential as a therapeutic agent. Additionally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate can be modified to improve its potency and selectivity, which will make it a more effective therapeutic agent. Finally, ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate can be used as a lead compound to design new piperidine derivatives with improved biological activities.
合成法
The synthesis of ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate involves the reaction of piperidine with ethyl acetoacetate and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then purified through recrystallization. This method has been shown to yield high purity ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate in good yields.
科学的研究の応用
Ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied extensively for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate has also been shown to have potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-10(13)12-7-5-6-9(8-12)11(14)15-4-2/h3,9H,1,4-8H2,2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVYYWMVWJTPQH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)
